2-Fluoro-3,6-dimethoxybenzaldehyde
Overview
Description
2-Fluoro-3,6-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and methoxy groups at the third and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,6-dimethoxybenzaldehyde typically involves a multi-step reaction process. One common method starts with 1,4-Dimethoxybenzene as the precursor. The steps are as follows:
Lithiation and Fluorination: The precursor undergoes lithiation using n-Butyllithium (nBuLi) in tetrahydrofuran (THF) at room temperature. This is followed by fluorination using N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Fluoro-3,6-dimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 2-Fluoro-3,6-dimethoxybenzoic acid.
Reduction: 2-Fluoro-3,6-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Fluoro-3,6-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3,6-Dimethoxybenzaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Fluoro-4,5-dimethoxybenzaldehyde: Similar structure but with different substitution pattern, leading to variations in properties and applications.
2-Fluoro-3,5-dimethoxybenzaldehyde: Another isomer with distinct chemical behavior.
Uniqueness: 2-Fluoro-3,6-dimethoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity, making it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-fluoro-3,6-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPHQRXMWZSAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442032 | |
Record name | 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783342-33-6 | |
Record name | 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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